Benzo(E)Pyrene

Beschreibung

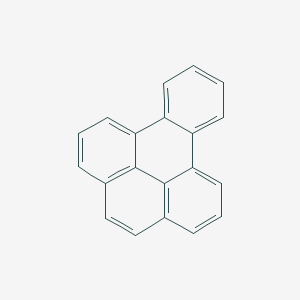

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzo[e]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVHTIQJNYSSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023764 | |

| Record name | Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[e]pyrene appears as colorless crystals or white crystalline solid. (NTP, 1992), Insoluble in water (0.0063 mg/L at 25 deg C; [ChemIDplus] Fine, slightly yellow crystals; Insoluble in water; [MSDSonline] | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(e)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

918 °F at 760 mmHg (NTP, 1992), 492 °C at 76- mm Hg, BP: 250 °C at 3-4 mm Hg (sublimes) | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water 0.0063 mg/L at 25 °C, 2.9X10-8 mol/L dissolve in water at 25 °C, Soluble in acetone | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 5.7X10-9 mm Hg at 25 °C /extrapolated/ | |

| Record name | Benzo(e)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms or plates from benzene, Pale yellow needles (from benzene or methanol), Colorless crystals or white crystalline solid | |

CAS No. |

192-97-2, 73467-76-2 | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo[e]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(e)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073467762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[e]pyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[e]pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(E)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63APT6398R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

352 to 354 °F (NTP, 1992), 178-179 °C | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Benzo(e)pyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of Benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise and reliable data on the solubility characteristics of this compound. The information compiled herein is sourced from peer-reviewed scientific literature and established chemical databases.

Quantitative Solubility of this compound

The solubility of this compound is a critical parameter influencing its behavior in experimental and biological systems. While it is practically insoluble in water, it exhibits significant solubility in a range of organic solvents.[1] The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that quantitative data for this compound is not as extensively reported as for its isomer, Benzo(a)pyrene.

| Solvent | Temperature (°C) | Solubility | Source |

| Qualitative Data | |||

| Benzene | Ambient | Soluble | [1] |

| Toluene | Ambient | Soluble | [1] |

| Xylene | Ambient | Good solubility | [1] |

| Chloroform | Ambient | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Ambient | Good solubility | [1] |

| Acetone | Ambient | Soluble | |

| Cyclohexane | Ambient | Soluble | |

| Ethanol | Ambient | Sparingly soluble | |

| Methanol | Ambient | Sparingly soluble |

Note: The term "soluble" indicates that the substance dissolves to a significant extent, while "sparingly soluble" suggests a lower degree of dissolution. For precise quantitative applications, it is recommended to determine the solubility experimentally under the specific conditions of interest.

Experimental Protocols for Solubility Determination

The determination of the solubility of sparingly soluble compounds like this compound requires precise and robust experimental methods. The following protocols outline established techniques for accurately measuring the solubility of PAHs in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let any undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Aliquoting: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause sublimation of the this compound.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the vial containing the dried this compound residue.

-

Calculation: The solubility is calculated by subtracting the initial mass of the empty vial from the final mass and dividing by the volume of the aliquot taken.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution, making it ideal for measuring the solubility of compounds like this compound, especially at low concentrations.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1-4).

-

Dilution: Carefully take a known volume of the clear supernatant and dilute it with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system under the same conditions used for the standards. A common setup for PAH analysis involves a C18 column with a mobile phase of acetonitrile (B52724) and water. Detection is typically performed using a UV-Vis or fluorescence detector.

-

Concentration Determination: Determine the concentration of this compound in the diluted sample from the calibration curve using the measured peak area.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

Metabolic Pathway of this compound

The metabolism of PAHs is a critical area of study in toxicology and drug development. While the metabolic pathway of Benzo(a)pyrene is well-characterized, the pathway for this compound is understood to follow a similar route involving enzymatic activation. The primary enzymes involved are from the cytochrome P450 (CYP) superfamily, which catalyze the oxidation of the PAH molecule. This initial oxidation is a key step in both the detoxification and, paradoxically, the activation of these compounds into potentially carcinogenic metabolites.

The following diagram illustrates the generalized metabolic activation pathway for a PAH like this compound, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA.

Caption: Generalized metabolic activation pathway of this compound.

Experimental Workflow for Solubility Determination

The logical flow of an experiment to determine the solubility of this compound in an organic solvent is crucial for obtaining reliable and reproducible results. The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for determining this compound solubility.

References

Benzo(e)pyrene: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Toxicological Profile, and Mechanisms of Action

This technical guide provides a comprehensive overview of Benzo(e)pyrene (B(e)P), a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, summarizes key toxicological data, outlines detailed experimental protocols for its analysis, and illustrates its known signaling pathways.

Core Data

This compound is a five-ring polycyclic aromatic hydrocarbon. It is a constituent of coal tar and is formed during the incomplete combustion of organic materials[1].

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 192-97-2 | [2][3][4][5] |

| Molecular Weight | 252.31 g/mol | [2][3][4][5] |

| Molecular Formula | C20H12 | [2][3][4] |

| Appearance | Pale yellow to colorless crystalline solid | [6] |

| Melting Point | 178-179 °C | |

| Boiling Point | 492 °C | [6] |

| Water Solubility | 1.3 µg/L at 25 °C | |

| Solubility in Organic Solvents | Soluble in benzene, toluene, and chloroform | [2] |

| Vapor Pressure | 5.7 x 10^-9 mmHg at 25 °C | |

| Log Kow | 6.57 |

Toxicological Data Summary

This compound is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence[1]. However, animal studies have shown it to be a weak tumor initiator and a complete carcinogen at high concentrations[1]. Its toxicity is primarily mediated through its metabolic activation to reactive intermediates that can form DNA adducts.

| Assay Type | Organism/Cell Line | Endpoint | Result | Reference |

| In vitro Cell Viability | Human Retinal Pigment Epithelial (ARPE-19) cells | Cell Viability (MTT Assay) | Concentration-dependent decrease in viability | |

| In vitro Apoptosis | Human Retinal Pigment Epithelial (ARPE-19) cells | Caspase-3, -8, -9, -12 activation | Increased caspase activity with B(e)P treatment | |

| In vivo Carcinogenicity | Mouse (skin painting) | Tumor formation | Weak tumor initiator and complete carcinogen | [1] |

| In vivo DNA Adduct Formation | Mouse (skin) | DNA Adducts | Formation of B(e)P-DNA adducts |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Analysis of this compound in Environmental Samples by HPLC-FLD

Objective: To quantify the concentration of this compound in environmental matrices such as soil or water.

Methodology:

-

Sample Preparation:

-

Soil/Sediment: Extract a known weight of the sample with a suitable organic solvent (e.g., hexane (B92381):acetone mixture) using sonication or Soxhlet extraction.

-

Water: Perform liquid-liquid extraction with a non-polar solvent like hexane or solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte.

-

-

Cleanup: The crude extract is cleaned up using column chromatography (e.g., silica (B1680970) or Florisil) to remove interfering substances.

-

HPLC-FLD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of 294 nm and an emission wavelength of 404 nm.

-

-

Quantification: A calibration curve is generated using certified this compound standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Detection of this compound-DNA Adducts by ³²P-Postlabeling

Objective: To detect and quantify the formation of covalent adducts between this compound metabolites and DNA.

Methodology:

-

DNA Isolation: Isolate genomic DNA from cells or tissues exposed to this compound using standard phenol-chloroform extraction or a commercial kit.

-

DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting. The level of DNA adducts is expressed as relative adduct labeling (RAL), which is the ratio of counts per minute in adducted nucleotides to the total counts per minute in all nucleotides.

Assessment of Cell Viability using the MTT Assay

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound (typically dissolved in a solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through metabolic activation and subsequent interaction with cellular macromolecules. The following diagrams illustrate the key signaling pathways involved.

References

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of mitochondrial pathway in benzo[a]pyrene-induced neuron apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzo[e]pyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for benzo[e]pyrene, a five-ring polycyclic aromatic hydrocarbon (PAH). The information presented herein is intended for a scientific audience and details a multi-step synthesis beginning with the partially hydrogenated pyrene (B120774) derivative, 1,2,3,6,7,8-hexahydropyrene (B104253) (HHPy). This guide includes detailed experimental protocols, quantitative data, and visualizations of the synthetic route to aid in the understanding and potential replication of this chemical synthesis.

Introduction

Benzo[e]pyrene (C₂₀H₁₂) is a pentacyclic aromatic hydrocarbon belonging to the benzopyrene family of compounds. It is an isomer of the more extensively studied and highly carcinogenic benzo[a]pyrene. While benzo[e]pyrene is generally considered to be less carcinogenic than its 'a' isomer, it is still a compound of significant interest in toxicology and medicinal chemistry due to its widespread environmental presence and potential biological activity. The synthesis of pure benzo[e]pyrene is crucial for toxicological studies, for use as an analytical standard, and as a starting material for the synthesis of its metabolites and other derivatives for research purposes.

This guide focuses on a synthetic approach that utilizes the reactivity of 1,2,3,6,7,8-hexahydropyrene (HHPy) to build the additional fused benzene (B151609) ring, leading to the benzo[e]pyrene core.

Synthesis Pathway Overview

The synthesis of benzo[e]pyrene from 1,2,3,6,7,8-hexahydropyrene (HHPy) proceeds through a four-step sequence involving classic organic reactions. The overall transformation is outlined below:

-

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of HHPy with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction introduces a γ-oxobutyric acid side chain onto the aromatic ring of HHPy.

-

Wolff-Kishner Reduction: The carbonyl group of the resulting keto-acid is then removed via a Wolff-Kishner reduction. This reaction, which is performed under basic conditions using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide, reduces the ketone to a methylene (B1212753) group, yielding 4-(1,2,3,6,7,8-hexahydropyren-4-yl)butanoic acid.

-

Cyclization: The subsequent step involves an intramolecular Friedel-Crafts acylation (cyclization) of the butanoic acid derivative. This is typically achieved by converting the carboxylic acid to its acid chloride followed by treatment with a Lewis acid, which promotes the formation of a new six-membered ring, resulting in a tetracyclic ketone intermediate.

-

Aromatization: The final step is the dehydrogenation (aromatization) of the partially saturated ring system to form the fully aromatic benzo[e]pyrene. This is commonly accomplished by heating with a catalyst such as palladium on carbon (Pd/C).

The following sections will provide detailed experimental protocols and available quantitative data for each of these synthetic steps.

Experimental Protocols and Data

Step 1: Friedel-Crafts Acylation of 1,2,3,6,7,8-Hexahydropyrene

This step involves the reaction of 1,2,3,6,7,8-hexahydropyrene with succinic anhydride to form 4-(1,2,3,6,7,8-hexahydropyren-4-yl)-4-oxobutanoic acid.

Reaction Scheme:

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., nitrobenzene (B124822) or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,2,3,6,7,8-hexahydropyrene in the same solvent is added dropwise at a low temperature (typically 0-5 °C).

-

Succinic anhydride is then added portion-wise, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product is then extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The organic layer is washed with water, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 4-(1,2,3,6,7,8-Hexahydropyren-4-yl)-4-oxobutanoic acid | C₂₀H₂₀O₃ | 324.37 | Data not available |

Spectroscopic Data for Intermediates:

Detailed spectroscopic data for 4-(1,2,3,6,7,8-hexahydropyren-4-yl)-4-oxobutanoic acid is not available in the searched literature.

Step 2: Wolff-Kishner Reduction

This step reduces the ketone functional group of the intermediate to a methylene group.

Reaction Scheme:

The Biological Mechanisms of Benzo(e)pyrene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(e)pyrene (B(e)P) is a polycyclic aromatic hydrocarbon (PAH) and an isomer of the potent carcinogen, Benzo(a)pyrene (B(a)P). While structurally similar, B(e)P exhibits a distinct and less potent toxicological profile. This technical guide provides an in-depth examination of the known mechanisms of action of this compound in biological systems, offering a comparative perspective to its more-studied isomer. This document summarizes key findings on its metabolic activation, interaction with cellular pathways, and its modulatory effects on other xenobiotics.

Metabolic Activation and Carcinogenicity

Unlike B(a)P, this compound is generally considered non-carcinogenic or a very weak carcinogen. This is primarily attributed to its different metabolic fate. The primary pathway for the carcinogenic activation of many PAHs, including B(a)P, involves metabolism in the "bay region." B(e)P, however, shows little to no metabolic activity in this critical region.

While not forming the highly mutagenic bay-region diol epoxides characteristic of B(a)P, B(e)P is metabolized by cytochrome P450 enzymes to various hydroxylated and conjugated metabolites. This metabolism, however, does not lead to significant DNA adduct formation, a key initiating step in chemical carcinogenesis.

Modulation of Xenobiotic Metabolism

A significant aspect of B(e)P's biological activity is its ability to modulate the metabolic activation and carcinogenicity of other PAHs. It has been observed to act as a cocarcinogen with Benzo(a)pyrene, while exhibiting anticarcinogenic properties when co-administered with 7,12-dimethylbenz(a)anthracene (DMBA).

The proposed mechanism for this dual activity involves the inhibition of the secondary oxidation of carcinogenic hydrocarbon diols. This step is crucial for the conversion of proximate carcinogens into their ultimate, DNA-reactive forms. By inhibiting this process, B(e)P can reduce the overall exposure of the cell to the ultimate carcinogen. The balance between a limited inhibition leading to increased total exposure and a more substantial inhibition that reduces exposure may determine its role as a co- or anti-carcinogen.

Induction of Oxidative Stress and Inflammatory Response

This compound has been demonstrated to induce oxidative stress in various cell types, although to a lesser extent than B(a)P. This is characterized by an increase in reactive oxygen/nitrogen species (ROS/RNS) and a depletion of cellular antioxidants, such as glutathione (B108866) (GSH).

In human retinal pigment epithelial (ARPE-19) cells, treatment with B(e)P led to a significant increase in ROS/RNS levels. This oxidative stress is linked to a subsequent inflammatory response, evidenced by the increased production of pro-inflammatory cytokines.

Quantitative Data on B(e)P-Induced Cellular Responses

| Cell Line | Parameter | Concentration of B(e)P | Observation | Reference |

| ARPE-19 | ROS/RNS Levels | Not specified | Significantly increased (P < 0.001) | |

| ARPE-19 | IL-6 Levels | Not specified | 33% increase (P = 0.016) | |

| ARPE-19 | GM-CSF Levels | Not specified | 28.7% increase (P = 0.0001) | |

| Caco-2 | Cellular GSH Content | 50 µM | Decreased to 80% of control | |

| Caco-2 (comparative) | Cellular GSH Content | 50 µM B(a)P | Decreased to 59% of control |

Induction of P-glycoprotein

Exposure to this compound has been shown to induce the expression of the multidrug resistance protein 1 (MDR1) gene, leading to an increase in P-glycoprotein (P-gp) levels. P-gp is an ATP-dependent efflux pump that transports a wide range of substrates out of cells. In Caco-2 cells, B(e)P exposure led to a significant increase in MDR1 mRNA and P-gp protein levels, resulting in enhanced efflux of the P-gp substrate rhodamine 123. This induction of P-gp is thought to be a consequence of the oxidative stress elicited by B(e)P.

Signaling Pathways and Experimental Workflows

This compound-Induced Oxidative Stress and Inflammatory Pathway

A Technical Guide to the In Vivo Toxicokinetics and Metabolism of Benzo(e)pyrene

Disclaimer: Scientific literature extensively covers the toxicokinetics and metabolism of benzo[a]pyrene (B130552), a potent carcinogen. In contrast, its isomer, benzo(e)pyrene, is significantly less studied, and detailed in vivo toxicokinetic and metabolic data are scarce. This guide summarizes the available information for this compound and leverages the comprehensive data of its close structural analog, benzo[a]pyrene, to provide a thorough understanding of the anticipated biological fate of this class of compounds. The information pertaining to benzo[a]pyrene is explicitly identified.

Introduction

This compound (BeP) is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings. It is a constituent of coal tar and is formed during the incomplete combustion of organic materials, leading to its presence in the environment. While structurally similar to the well-known carcinogen benzo[a]pyrene (BaP), BeP is considered to be a much weaker complete carcinogen and tumor initiator. Understanding the in vivo toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—and metabolic pathways of BeP is crucial for assessing its potential human health risks.

This technical guide provides a comprehensive overview of the current knowledge on the in vivo toxicokinetics and metabolism of BeP, supplemented with extensive data from BaP studies to fill existing knowledge gaps.

Toxicokinetics

The biological fate of a compound is determined by its toxicokinetic profile. For BeP, this profile is largely inferred from studies on other PAHs, particularly BaP.

Absorption

PAHs like BeP can be absorbed through inhalation, oral, and dermal routes. The rate and extent of absorption are influenced by the vehicle or matrix in which the compound is present, with oily and fatty substances generally enhancing uptake.

-

Oral Administration of Benzo[a]pyrene in Rats: Following oral administration of 100 mg/kg body weight of BaP to F-344 rats, peak plasma levels of the parent compound were observed 8 hours after exposure, indicating significant absorption from the gastrointestinal tract[1].

-

Human Micro-dosing Study with Benzo[a]pyrene: In a human study involving oral micro-dosing of [14C]-BaP, the compound was rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of 30 minutes[2].

Distribution

Following absorption, BeP is expected to distribute throughout the body, with a tendency to accumulate in lipid-rich tissues due to its lipophilic nature.

-

Distribution of Benzo[a]pyrene in Rats: After oral administration in rats, BaP was found to distribute to the liver, with levels peaking at 8 hours. Notably, BaP levels increased in reproductive organs after 24 hours, suggesting potential for accumulation and persistence in these tissues[1]. In another study, after a single oral dose of BaP to mice, the parent compound and its metabolites were detected in both serum and the brain, with a higher percentage of the administered dose found in the brain, confirming its affinity for lipid-rich tissues[3].

Metabolism

Metabolism is a critical determinant of the toxicity of PAHs. The metabolic activation of BaP to its ultimate carcinogenic form, a diol epoxide, is a well-established pathway. While BeP is a weaker carcinogen, it is expected to undergo a similar metabolic process.

The primary routes of PAH metabolism involve Phase I and Phase II enzymes. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes (specifically CYP1A1 and CYP1B1), introduce or expose functional groups, making the compounds more water-soluble. Phase II enzymes then conjugate these modified compounds with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to facilitate their excretion.

-

Metabolites of Benzo[a]pyrene: In rats orally administered BaP, a variety of metabolites were identified in plasma, liver, reproductive tissues, urine, and feces. These included dihydrodiols (7,8-diol, 9,10-diol, and 4,5-diol) and hydroxylated metabolites. Glucuronide conjugates were the most abundant aqueous phase metabolites[1].

Excretion

The water-soluble metabolites of BeP are primarily excreted from the body via urine and feces.

-

Excretion of Benzo[a]pyrene in Rats: Twenty-four hours after a single oral dose of BaP in rats, approximately 45% of the administered dose was excreted in the feces and urine[1]. A study in rats that received intravenous injections of radiolabeled BaP showed that excretion occurred via the bile, with the amount depending on the lipoprotein carrier[4]. Another study in rats investigated the urinary excretion of BaP metabolites after intravenous, oral, and cutaneous administration. The major metabolites excreted in urine were 3-hydroxyBaP and 4,5-dihydrodiolBaP[5].

Quantitative Toxicokinetic Data of Benzo[a]pyrene

The following tables summarize quantitative data from in vivo studies on benzo[a]pyrene.

Table 1: Plasma Toxicokinetics of Benzo[a]pyrene in F-344 Rats after a Single Oral Dose (100 mg/kg) [1]

| Time (hours) | Benzo[a]pyrene (% of administered dose) | Metabolites (% of administered dose) |

| 0.5 | 1.5 | 0.5 |

| 1.0 | 3.0 | 1.0 |

| 2.0 | 10.0 | 2.0 |

| 4.0 | 25.0 | 4.0 |

| 8.0 | 67.0 | 8.0 |

| 24 | 20.0 | 10.0 |

| 48 | 5.0 | 3.0 |

| 72 | 2.0 | 1.0 |

Table 2: Tissue Distribution of Benzo[a]pyrene and its Metabolites in F-344 Rats after a Single Oral Dose (100 mg/kg) [1]

| Tissue | Time (hours) | Benzo[a]pyrene (% of administered dose) | Metabolites (% of administered dose) |

| Liver | 8 | 10.0 | 10.0 |

| Liver | 72 | <1.0 | 3.0 |

| Reproductive Organs | 72 | 10.0 | Not Reported |

Table 3: Cumulative Biliary Excretion of Radiolabeled Benzo[a]pyrene in Rats Following Intravenous Injection [4]

| Carrier Molecule | Cumulative Excretion (%) |

| Very-Low-Density Lipoprotein | 39.6 |

| Low-Density Lipoprotein | 24.6 |

| High-Density Lipoprotein | 21.2 |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the toxicokinetics and metabolism of compounds like BeP. Below are generalized protocols based on published studies with BaP.

In Vivo Toxicokinetic Study in Rodents

Objective: To determine the absorption, distribution, and excretion of a test compound after oral administration.

Materials:

-

Test compound (e.g., Benzo[a]pyrene)

-

Vehicle for administration (e.g., corn oil)

-

Animal model (e.g., male F-344 rats, 8 weeks old)

-

Gavage needles

-

Metabolic cages for separate collection of urine and feces

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Surgical instruments for tissue collection

-

Analytical instrumentation (e.g., HPLC with fluorescence detection)

Procedure:

-

Animal Acclimation: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the study. Provide ad libitum access to food and water.

-

Dose Preparation: Prepare a solution or suspension of the test compound in the chosen vehicle at the desired concentration.

-

Administration: Administer a single oral dose of the test compound to each animal via gavage.

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-dosing. Plasma is separated by centrifugation.

-

Urine and Feces: House animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-24h, 24-48h, 48-72h).

-

Tissues: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, lung, brain, reproductive organs).

-

-

Sample Processing and Analysis:

-

Extract the parent compound and its metabolites from plasma, urine, feces, and homogenized tissues using appropriate organic solvents.

-

Analyze the extracts using a validated analytical method, such as HPLC with a fluorescence detector, to quantify the concentrations of the parent compound and its metabolites.

-

Analytical Method: HPLC with Fluorescence Detection

Objective: To separate and quantify benzo[a]pyrene and its hydroxylated metabolites in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Fluorescence detector

Procedure:

-

Sample Preparation: Extract the analytes from the biological matrix using liquid-liquid extraction or solid-phase extraction. Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Chromatographic Separation: Inject the sample onto the HPLC system. Use a gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.

-

Detection: Monitor the column effluent with a fluorescence detector set at the appropriate excitation and emission wavelengths for the parent compound and each metabolite.

-

Quantification: Determine the concentration of each analyte by comparing its peak area to a calibration curve prepared with known standards.

Metabolic Pathways and Signaling

The metabolism of PAHs is a complex process involving multiple enzymatic steps. The following diagrams illustrate the key metabolic pathways for benzo[a]pyrene, which are presumed to be similar for this compound, and a typical experimental workflow for an in vivo toxicokinetics study.

Figure 1. Metabolic pathway of Benzo[a]pyrene.

Figure 2. In vivo toxicokinetics experimental workflow.

Conclusion

The in vivo toxicokinetics and metabolism of this compound are not well-characterized, with a significant reliance on data from its more potent isomer, benzo[a]pyrene. Based on the available information, BeP is expected to be absorbed through multiple routes, distribute to various tissues with a preference for adipose tissue, and undergo extensive metabolism primarily by CYP enzymes. The resulting metabolites are then conjugated and excreted in urine and feces. The weaker carcinogenicity of BeP compared to BaP is likely due to differences in their metabolic activation to the ultimate carcinogenic diol epoxide. Further research is needed to fully elucidate the in vivo behavior of this compound and to accurately assess its risk to human health. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this class of compounds.

References

- 1. Metabolism, bioavailability, and toxicokinetics of benzo(alpha)pyrene in F-344 rats following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzo[a]pyrene (BaP) metabolites predominant in human plasma following escalating oral micro-dosing with [14C]-BaP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of 9-OH- and 7,8-diol-benzo[a]pyrene in Blood as Potent Markers of Cognitive Impairment Related to benzo[a]pyrene Exposure: An Animal Model Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzo[a]pyrene | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Urinary excretion of benzo[a]pyrene metabolites following intravenous, oral, and cutaneous benzo[a]pyrene administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Environmental Odyssey of Benzo(e)pyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzo(e)pyrene (BeP), a five-ring polycyclic aromatic hydrocarbon (PAH), is a persistent environmental contaminant originating from the incomplete combustion of organic materials.[1] While not as extensively studied as its potent carcinogenic isomer benzo(a)pyrene, understanding the environmental fate and transport of BeP is crucial for comprehensive risk assessment and management of PAH-contaminated sites. This technical guide provides a detailed overview of the core principles governing the behavior of this compound in the environment, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties and Environmental Significance

This compound is a solid crystalline substance with a high molecular weight and low water solubility, properties that profoundly influence its environmental distribution.[2] It is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is not classifiable as to its carcinogenicity to humans.[1] There is no known commercial production or use for this compound, its presence in the environment is primarily due to anthropogenic activities such as the burning of fossil fuels and biomass.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂ | [2] |

| Molecular Weight | 252.31 g/mol | [2] |

| Water Solubility | Very low (practically insoluble) | [2] |

| Vapor Pressure | 5.7 x 10⁻⁹ mm Hg at 25°C (extrapolated) | [2] |

| Henry's Law Constant | 3.0 x 10⁻⁷ atm-m³/mol (estimated) | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.04 | [4] |

| Log K_oc_ (Organic Carbon-Water (B12546825) Partition Coefficient) | 5.84 (estimated from K_ow_) | [2] |

Environmental Fate and Transport

The environmental journey of this compound is dictated by a complex interplay of physical, chemical, and biological processes across various environmental compartments.

Atmospheric Fate

In the atmosphere, due to its low vapor pressure, this compound exists predominantly in the particulate phase, adsorbed onto airborne particles.[2] A smaller fraction may exist in the vapor phase.[2] Both phases are susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 7.7 hours.[2] Particulate-bound BeP is removed from the atmosphere through wet and dry deposition.[2]

Table 2: Atmospheric Deposition Fluxes of Benzo(a)pyrene (as a proxy for BeP)

| Location | Year | Deposition Flux (ng m⁻² day⁻¹) | Reference |

| Gdynia, Poland (Coastal Urban) | 2019 | Mean: 229 (for Σ13PAHs) | [5] |

| Czech Republic | 2012, 2015, 2019 | Variable, with decreasing trend | [6] |

Note: Data for this compound specifically is limited; benzo(a)pyrene data is presented as an indicator of PAH deposition behavior.

Aquatic Fate

When released into water, this compound, with its high octanol-water partition coefficient (Log K_ow_ = 6.04), strongly adsorbs to suspended solids and sediments.[2][4] Volatilization from water surfaces is not considered a significant fate process due to its low Henry's Law constant.[2] While its low water solubility limits its bioavailability to some extent, it can be taken up by aquatic organisms.

Terrestrial Fate

In soil and sediment, this compound exhibits very low mobility. Its high organic carbon-water partition coefficient (Log K_oc_) indicates strong binding to organic matter in soil and sediment.[2] This strong sorption reduces its availability for leaching into groundwater and for microbial degradation. Biodegradation in soil is generally a slow process, with one study indicating that 87% of the initial this compound remained after 1280 days of incubation.[2]

Table 3: Partition Coefficients of this compound and Related PAHs

| Compound | Log K_oc_ (Sediment) | Log K_ow_ | Bioconcentration Factor (BCF) | Reference |

| Benzo(a)pyrene | 6.7 (median, field sediments) | 6.04 | 8,500 (normalized to 5% lipid) | [1][4][7] |

| Pyrene | 5.8 (median, field sediments) | 5.18 | 44,550 (normalized to 5% lipid) | [1][8] |

| Naphthalene | 4.3 (median, field sediments) | 3.36 | - | [7][8] |

Note: Data for this compound is often grouped with other PAHs. Benzo(a)pyrene data is provided for comparison.

Biotransformation and Bioaccumulation

This compound can be taken up by organisms from their environment (water, soil, or food). The potential for bioaccumulation is high, as suggested by its high Log K_ow_.[2] However, many organisms, particularly vertebrates like fish, possess metabolic enzyme systems, such as cytochrome P450 monooxygenases, that can transform PAHs into more water-soluble metabolites, facilitating their excretion.[9] Invertebrates, however, may exhibit a greater potential for bioaccumulation due to less efficient metabolic pathways.[1]

The biotransformation of this compound, similar to other PAHs, is a critical process that can lead to detoxification or, in some cases, metabolic activation to more toxic and carcinogenic compounds.

Experimental Protocols

Accurate assessment of this compound's environmental fate requires robust analytical methodologies. Below are outlines of key experimental protocols.

Analysis of this compound in Environmental Samples

1. Sample Extraction:

-

Soil/Sediment: Soxhlet extraction or pressurized fluid extraction (PFE) with a non-polar solvent like hexane (B92381) or a mixture of acetone (B3395972) and hexane is commonly employed.[10]

-

Water: Liquid-liquid extraction (LLE) with a solvent such as dichloromethane (B109758) or solid-phase extraction (SPE) using a C18 cartridge is used to concentrate the analyte from the aqueous phase.[3]

-

Air (Particulate Matter): Filters are typically extracted using ultrasonication or Soxhlet extraction with an appropriate solvent.[11]

2. Cleanup and Fractionation:

-

The crude extract is often cleaned up to remove interfering compounds. This can be achieved using column chromatography with silica (B1680970) gel or alumina.[11]

3. Instrumental Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection (FLD) is a highly sensitive and selective method for the quantification of PAHs like this compound. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification of PAHs. A capillary column with a non-polar stationary phase is used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[10][11]

Soil Sorption Experiment (Batch Equilibrium Method)

-

Soil Preparation: Air-dry and sieve the soil to a uniform particle size. Characterize the soil for properties such as organic carbon content and pH.[12]

-

Spiking: Prepare a stock solution of this compound in a water-miscible solvent like methanol. Add known amounts of the stock solution to a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Equilibration: Add a known mass of soil to the spiked solutions in centrifuge tubes. Shake the tubes for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the tubes to separate the solid and aqueous phases.

-

Analysis: Analyze the concentration of this compound remaining in the aqueous phase using HPLC-FLD or GC-MS.

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water partition coefficient (K_d_) and the organic carbon-normalized partition coefficient (K_oc_) are then determined.[12]

Biodegradation Experiment

-

Microcosm Setup: Establish microcosms using environmental samples (e.g., soil, water, sediment) or pure cultures of microorganisms.[13]

-

Spiking: Introduce a known concentration of this compound to the microcosms.

-

Incubation: Incubate the microcosms under controlled conditions (temperature, pH, oxygen levels).

-

Sampling: Collect samples periodically over time.

-

Analysis: Extract and analyze the concentration of this compound and its potential metabolites in the samples.

-

Data Analysis: Determine the degradation rate and half-life of this compound.[14]

Conclusion

The environmental fate and transport of this compound are governed by its physicochemical properties, leading to its persistence and accumulation in solid matrices like soil and sediment. While its atmospheric lifetime is relatively short, deposition serves as a continuous source to terrestrial and aquatic ecosystems. Bioaccumulation is a concern, although metabolic processes in some organisms can mitigate this risk. A thorough understanding of these processes, supported by robust analytical and experimental methodologies, is essential for accurately assessing the environmental risks posed by this compound and for developing effective remediation strategies for PAH-contaminated environments. Further research focusing on the specific degradation pathways and rates of this compound, as distinguished from other PAHs, will enhance our ability to predict its long-term environmental behavior.

References

- 1. rivm.nl [rivm.nl]

- 2. benchchem.com [benchchem.com]

- 3. Benzo[a]pyrene- Determination | OIV [oiv.int]

- 4. researchgate.net [researchgate.net]

- 5. Atmospheric Deposition of Polycyclic Aromatic Hydrocarbons (PAHs) in the Coastal Urban Environment of Poland: Sources and Transport Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measured partitioning coefficients for parent and alkyl polycyclic aromatic hydrocarbons in 114 historically contaminated sediments: Part 1. KOC values | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. gov.uk [gov.uk]

- 10. Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Benzo(e)pyrene: A Technical Guide to its Environmental Presence and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzo(e)pyrene (BeP), a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. This document details its primary sources, occurrence in various environmental compartments, and the analytical methodologies used for its detection and quantification.

Sources of this compound

This compound is not produced commercially but is a ubiquitous environmental contaminant formed from the incomplete combustion of organic materials.[1] Its sources are both natural and anthropogenic.

Natural Sources:

-

Forest and prairie fires

-

Volcanic eruptions

Anthropogenic Sources: The majority of BeP emissions are linked to human activities.[2] Key anthropogenic sources include:

-

Vehicular Emissions: Gasoline and diesel engine exhaust are major contributors.[3]

-

Industrial Processes: Coal tar pitch, asphalt (B605645) production, and commercial anthracene (B1667546) oil contain BeP.[3] Steel manufacturing and aluminum smelting are also sources.[4]

-

Residential and Commercial Heating: The burning of wood, coal, and other biomass for heating contributes significantly to atmospheric BeP levels.

-

Power Generation: Fossil fuel combustion in power plants releases PAHs.

-

Waste Incineration: Burning of municipal and industrial waste.

-

Tobacco Smoke: Cigarette smoke is a direct source of exposure.[3]

Environmental Occurrence

Due to its persistent and semi-volatile nature, this compound is found globally in air, water, soil, and sediment. It adsorbs strongly to particulate matter, which facilitates its long-range transport in the atmosphere and its deposition into other environmental compartments.[5]

Quantitative Data on this compound Occurrence

The following tables summarize reported concentrations of this compound in various environmental media and products. These values can vary widely depending on proximity to emission sources, meteorological conditions, and the nature of the local environment.

Table 1: this compound Concentrations in Fuels and Combustion Products

| Sample Matrix | Concentration Range | Reference |

| Low-Octane Gasoline | 0.18–0.87 mg/kg | [3] |

| High-Octane Gasoline | 0.45–1.82 mg/kg | [3] |

| Used Motor Oil | 92.2–278.4 mg/kg | [3] |

| Asphalt | ≤0.0052 wt% | [3] |

| Coal Tar Pitch | ≤0.70 wt% | [3] |

| Commercial Anthracene Oil | 0.02 mg/g | [3] |

| Cigarette Smoke | 3 µg / 1,000 cigarettes | [3] |

Table 2: this compound Concentrations in Environmental Media

| Environmental Matrix | Concentration Range | Location/Context | Reference |

| Airborne Particles (PM2.5, PM10) | Abundant pyrolytic PAH | Urban area with vehicular activity | [3] |

| Airborne Particles | 137–1238 fg/m³ (as 3,6-dinitrobenzo[e]pyrene) | Not Specified | [6] |

| Surface Soil | 347–5007 pg/g (as 3,6-dinitrobenzo[e]pyrene) | Not Specified | [6] |

Environmental Fate and Transport

The environmental journey of this compound begins with its emission into the atmosphere, primarily adsorbed on particulate matter. Atmospheric processes then dictate its transport and deposition. Once deposited, it can undergo various transformations.

Caption: Environmental pathway of this compound from emission sources to environmental sinks.

Experimental Protocols for Analysis

The accurate quantification of this compound in complex environmental matrices requires sophisticated analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] The general workflow involves extraction, cleanup, and instrumental analysis.

General Analytical Workflow

Caption: A typical experimental workflow for the analysis of this compound in environmental samples.

Detailed Methodology: Analysis of BeP in Soil

This protocol is a synthesized representation for the analysis of this compound in soil samples using HPLC with a Fluorescence Detector (FLD), based on common methodologies.

1. Sample Preparation and Extraction:

-

Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample to ensure uniformity.

-

Weighing: Accurately weigh approximately 5-10 g of the homogenized soil into a centrifuge tube or extraction thimble.

-

Spiking: Spike the sample with a surrogate standard (e.g., deuterated PAH) to monitor extraction efficiency.

-

Extraction: Add an appropriate extraction solvent mixture (e.g., acetone (B3395972) and hexane (B92381) 1:1 v/v). Perform extraction using an established method such as:

-

Ultrasonication: Place the sample and solvent in an ultrasonic bath for 30-60 minutes.[9]

-

Accelerated Solvent Extraction (ASE): Use an automated ASE system with appropriate temperature and pressure settings.

-

-

Centrifugation/Filtration: Centrifuge the sample to separate the soil from the solvent. Filter the supernatant through a 0.45 µm syringe filter to remove particulates.[10]

2. Extract Cleanup (Solid Phase Extraction - SPE):

-

Cartridge Conditioning: Condition a silica (B1680970) gel or Florisil SPE cartridge with a non-polar solvent (e.g., hexane).

-

Loading: Load the concentrated extract onto the SPE cartridge.

-

Elution: Elute interfering compounds with a non-polar solvent. Elute the PAH fraction, including BeP, with a solvent of moderate polarity (e.g., a mixture of hexane and dichloromethane).

-

Concentration: Evaporate the collected PAH fraction to near dryness under a gentle stream of nitrogen and reconstitute in a known, small volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) for HPLC analysis.[11]

3. HPLC-FLD Analysis:

-

Instrument: High-Performance Liquid Chromatograph equipped with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[12]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection: Set excitation and emission wavelengths specific for this compound for selective and sensitive detection.

-

Calibration: Prepare a multi-level calibration curve using certified this compound standards. Quantify the sample concentration by comparing its peak area to the calibration curve.[9]

Toxicological Significance and Metabolic Activation

While this compound itself is not the ultimate carcinogen, its toxicity is exerted after metabolic activation in the body. This process is extensively studied for its potent isomer, Benzo(a)pyrene (BaP), and a similar pathway is hypothesized for BeP. The activation involves cytochrome P450 enzymes, leading to the formation of reactive epoxide metabolites that can bind to DNA, forming adducts. These adducts can cause mutations and initiate carcinogenesis.[6]

Caption: The metabolic activation pathway of Benzo(a)pyrene, a model for PAH carcinogenicity.[6]

References

- 1. Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction and GC-TOFMS and GC-MS/MS [restek.com]

- 2. Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation, metabolism, and mechanism of action of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. combustion.llnl.gov [combustion.llnl.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. cdc.gov [cdc.gov]

- 10. agilent.com [agilent.com]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

The Carcinogenic Potential of Benzo(e)pyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo(e)pyrene (BeP) is a polycyclic aromatic hydrocarbon (PAH) and an isomer of the potent carcinogen benzo(a)pyrene (BaP). Despite their structural similarity, BeP exhibits significantly lower carcinogenic potential. This technical guide provides a comprehensive overview of the carcinogenic profile of BeP, with comparative insights into BaP, to elucidate the structural and metabolic determinants of PAH carcinogenicity. This document details the metabolic activation pathways, DNA adduct formation, and available quantitative data from carcinogenicity studies. Furthermore, it outlines key experimental protocols and visualizes complex biological pathways to serve as a resource for researchers in toxicology, oncology, and drug development.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds formed during the incomplete combustion of organic materials. They are ubiquitous environmental pollutants, and human exposure is common through sources such as tobacco smoke, grilled foods, and vehicle exhaust. While many PAHs are carcinogenic, their potencies can vary dramatically. Benzo(a)pyrene (BaP) is a well-established Group 1 human carcinogen, as classified by the International Agency for Research on Cancer (IARC), and serves as a prototype for PAH carcinogenesis research. In contrast, its isomer, this compound (BeP), is classified as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans, reflecting a much weaker or absent carcinogenic activity.[1] Understanding the molecular and metabolic differences between these two isomers is crucial for structure-activity relationship studies and for the risk assessment of PAH mixtures.

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of many PAHs, including BaP, is dependent on their metabolic activation to reactive electrophiles that can covalently bind to DNA, forming DNA adducts. This process, if not repaired, can lead to mutations and initiate carcinogenesis.

Metabolic Activation of Benzo(a)pyrene (BaP)

The primary pathway for BaP's metabolic activation is the "diol epoxide" pathway. This multi-step process is initiated by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1.[2]

-

Epoxidation: BaP is first oxidized by CYP1A1/1B1 to form BaP-7,8-epoxide.

-

Hydrolysis: Epoxide hydrolase converts the epoxide to trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene (BaP-7,8-diol).

-

Second Epoxidation: BaP-7,8-diol is further oxidized by CYP1A1/1B1 to form the ultimate carcinogen, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).[3]

BPDE is a highly reactive molecule that can intercalate into DNA and form covalent adducts, primarily with the N2 position of guanine. These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription.[4]

Metabolism of this compound (BeP)

The metabolism of BeP differs significantly from that of BaP, which is believed to be the primary reason for its low carcinogenic potential. In vivo and in vitro studies have shown that BeP is metabolized at two main sites: the K-region (4,5-position) and the benzo-ring (9,10-position).[5]

-

K-region oxidation: Metabolism by rat liver microsomes leads to the formation of trans-4,5-dihydroxy-4,5-dihydrothis compound.[5]

-

Benzo-ring oxidation: Oxidation at the 9,10-position also occurs, and further metabolism can lead to the formation of a tetrol, tentatively identified as 4,5,9,10-tetrahydroxy-4,5,9,10-tetrahydrothis compound.[5]

Crucially, studies have indicated that the formation of the bay-region diol epoxide analogous to BaP's ultimate carcinogen, namely 9,10-dihydroxy-11,12-epoxy-9,10,11,12-tetrahydrothis compound, is not observed or occurs at very low levels after treatment with various monooxygenase inducers.[5] While diastereomeric bay-region BeP 9,10-diol-11,12-epoxides have been synthesized and tested, their tumorigenicity is weak.[6][7] One diastereomer showed a small, significant increase in pulmonary tumors in male newborn mice, while the other produced a significant incidence of hepatic tumors but no lung tumors.[6][7]

Quantitative Carcinogenicity Data

The carcinogenic potential of BeP has been evaluated in several animal models, consistently demonstrating significantly lower activity compared to BaP.

Table 1: Summary of Tumorigenicity Studies of this compound and its Derivatives in Newborn Mice

| Compound | Total Dose (µmol) | Target Organ | Tumor Incidence (%) | Tumors per Mouse | Reference |

| This compound | 2.8 | Lung | 10 | 0.10 | [8] |

| This compound | 2.8 | Liver | 13 | 0.13 | [8] |

| (+/-)-9β,10α-dihydroxy-11β,12β-epoxy-9,10,11,12-tetrahydrothis compound | 0.7 | Lung (males) | 33 | 0.41 | [6] |

| (+/-)-9β,10α-dihydroxy-11α,12α-epoxy-9,10,11,12-tetrahydrothis compound | 0.7 | Liver | 48 | 0.70 | [6] |

Table 2: Tumor-Initiating Activity of this compound and its Derivatives on Mouse Skin

| Compound | Initiating Dose (µmol) | Promotion | Tumor Incidence (%) | Papillomas per Mouse | Reference |

| This compound | 6.0 | TPA | <20 | ≤0.25 | [8] |

| 9,10-Dihydrothis compound | 2.5 | TPA | 67 | 1.43 | [8] |

Table 3: Comparative Carcinogenicity of Benzo(a)pyrene in Various Animal Models

| Species/Strain | Route of Administration | Dose | Endpoint | Results | Reference |

| Wistar Rats | Oral Gavage | 3, 10, 30 mg/kg/day for 104 weeks | Hepatocellular Carcinomas, Forestomach Tumors | Dose-related increase in tumor incidence. BMDL10 for hepatocellular carcinomas was 3 mg/kg/day. | [9][10] |

| A/J Mice | Intraperitoneal | 100 mg/kg (single dose) | Lung Adenomas | 5.0 ± 0.85 tumors/mouse at 22 weeks. | [11] |

| CD-1 Mice | Topical (Initiation) | 200 µg | Skin Papillomas | 90% of papillomas had Ha-ras mutations. | [12] |

| SKH-1 Mice | Topical (Initiation/Promotion) | BaP/TPA | Skin Papillomas/Carcinomas | 56.57% tumor incidence at 26 weeks. | [13] |

Experimental Protocols